molecular formula C11H15N3O4S B2362745 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 866051-06-1

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B2362745
CAS No.: 866051-06-1
M. Wt: 285.32
InChI Key: ZQHSVVOCLFZKMX-UHFFFAOYSA-N
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Description

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a benzoxazine ring, which is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the reaction of 6-(ethylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine with carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 6-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
  • 6-(propylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
  • 6-(butylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Uniqueness

6-(ethanesulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This compound’s stability and reactivity make it a valuable candidate for various applications, distinguishing it from its analogs .

Properties

IUPAC Name

6-ethylsulfonyl-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4S/c1-2-19(16,17)7-3-4-9-8(5-7)13-6-10(18-9)11(15)14-12/h3-5,10,13H,2,6,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHSVVOCLFZKMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(CN2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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